2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 5-aminopyrazole with formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and ultrasonic-assisted synthesis are promising due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, and triethyl orthoformate. Conditions often involve acidic or basic environments, and catalysts such as ZnCl2 are sometimes used .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines and their derivatives, which have shown significant biological activities .
Scientific Research Applications
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have shown that this compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activities.
Uniqueness
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific inhibitory action on CDK2, which makes it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis in cancer cells further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H7N5/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3,(H2,7,8,9,10) |
InChI Key |
XFVDPTOYIQBMBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=NC=NC2=N1)N |
Origin of Product |
United States |
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